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molecular formula C10H12O3 B1598834 methyl (3S)-3-hydroxy-3-phenylpropanoate CAS No. 36615-45-9

methyl (3S)-3-hydroxy-3-phenylpropanoate

Cat. No. B1598834
M. Wt: 180.2 g/mol
InChI Key: VZHHCQFCDCJKIX-VIFPVBQESA-N
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Patent
US05202457

Procedure details

The mixture of 5.0 g (28 mmol) of methyl 3-phenyl-3-hydroxypropionate, 1.97 g (14 mmol) of vinyl caproate and 2.0 g of lipase PS was stirred at room temperature for 28 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate). 2.35 g (88%ee) of (-)-methyl 3-phenyl-3-hydroxypropionate and 3.97 g (91%ee) of (+)-methyl 3-phenyl-3-hexanoyloxy-propionate were obtained, respectively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([OH:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](OC=C)(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[C:1]1([CH:7]([OH:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]([O:13][C:14](=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O
Name
Quantity
1.97 g
Type
reactant
Smiles
C(CCCCC)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the lipase was removed by filtration
WASH
Type
WASH
Details
the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)OC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05202457

Procedure details

The mixture of 5.0 g (28 mmol) of methyl 3-phenyl-3-hydroxypropionate, 1.97 g (14 mmol) of vinyl caproate and 2.0 g of lipase PS was stirred at room temperature for 28 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate). 2.35 g (88%ee) of (-)-methyl 3-phenyl-3-hydroxypropionate and 3.97 g (91%ee) of (+)-methyl 3-phenyl-3-hexanoyloxy-propionate were obtained, respectively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([OH:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](OC=C)(=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[C:1]1([CH:7]([OH:13])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([CH:7]([O:13][C:14](=[O:20])[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O
Name
Quantity
1.97 g
Type
reactant
Smiles
C(CCCCC)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the lipase was removed by filtration
WASH
Type
WASH
Details
the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)OC)OC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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